![molecular formula C25H18BrN3OS B2447052 N-(6-bromobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 922703-67-1](/img/structure/B2447052.png)
N-(6-bromobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide
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Description
N-(6-bromobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C25H18BrN3OS and its molecular weight is 488.4. The purity is usually 95%.
BenchChem offers high-quality N-(6-bromobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-bromobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study focused on the synthesis of derivatives of 2-bromo-N-(phenylsulfonyl)acetamide, leading to compounds with significant antimicrobial activity. Compounds displaying high activity towards most strains were identified, with computational calculations confirming the anticipated structures of these new compounds (Fahim & Ismael, 2019).
Antiproliferative and Anticancer Activity
Research into pyridine linked thiazole derivatives unveiled compounds with promising anticancer activity, especially against breast cancer (MCF-7) and liver carcinoma (HepG2) cell lines. The study underscored the significance of Src kinase inhibitory activities and established structure-activity relationships for these compounds (Alqahtani & Bayazeed, 2020).
Molecular Properties and Drug Interaction Studies
Density functional theory studies on acetamide derivatives shed light on their potential as anti-HIV drugs. The research emphasized the importance of local reactivity and intramolecular interaction energies, suggesting that derivatives with certain substitutions could be highly potent in this regard (Oftadeh, Mahani & Hamadanian, 2013).
Computational and Experimental Studies for Urease Inhibition
A series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and evaluated for various biological activities, including urease inhibition. These compounds displayed significant activity, surpassing the standard used in the tests. Molecular docking studies provided insights into their mechanism of action, highlighting their potential as urease inhibitors (Gull et al., 2016).
properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-2-naphthalen-1-yl-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrN3OS/c26-20-10-11-22-23(14-20)31-25(28-22)29(16-17-5-4-12-27-15-17)24(30)13-19-8-3-7-18-6-1-2-9-21(18)19/h1-12,14-15H,13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNATGKKCJOJEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide |
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